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N,N-bis(2-chloroethyl)benzenesulfonamide

Cat. No.: B195495
CAS No.: 58023-19-1
M. Wt: 282.19 g/mol
InChI Key: RVQHTQXSEYERJS-UHFFFAOYSA-N
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Description

Classification within Sulfonamide and Nitrogen Mustard Compound Classes

The chemical structure of N,N-bis(2-chloroethyl)benzenesulfonamide places it firmly within two major compound classes:

Sulfonamides: The presence of the benzenesulfonamide (B165840) group (a benzene (B151609) ring linked to a SO₂N moiety) classifies it as a sulfonamide. This functional group is a cornerstone in medicinal chemistry, famously associated with the development of sulfa drugs. In this particular molecule, the sulfonamide group acts as a stable scaffold.

Nitrogen Mustards: The N,N-bis(2-chloroethyl)amine functional group, [-N(CH₂CH₂Cl)₂], is the defining feature of nitrogen mustards. mdpi.com This group is a potent electrophile and is responsible for the alkylating properties of the molecule. The reactivity of the nitrogen mustard is modulated by the electron-withdrawing nature of the attached benzenesulfonyl group, which reduces the nucleophilicity of the nitrogen atom compared to simple aliphatic or aromatic nitrogen mustards. mdpi.com

This dual classification is central to its chemical identity, as the properties of the molecule are a composite of the influences of both the stabilizing sulfonamide portion and the reactive nitrogen mustard moiety. Its formal classification in chemical databases reflects this hybrid nature, often listing it under both nitrogen mustard compounds and sulfonamides. nih.govnih.gov

Historical Context of Benzenesulfonamide-Based Alkylating Agents in Chemical Research

The development of alkylating agents for research and therapeutic use has a rich history. The journey began with the observation of the biological effects of sulfur mustard gas during World War I, which led to bone marrow suppression and lymphoid aplasia. nih.gov This prompted the investigation of related, but less volatile, nitrogen mustards in the 1940s as potential anticancer agents. mdpi.comnih.gov Early nitrogen mustards like mechlorethamine (B1211372) were highly reactive. mdpi.com

Subsequent research focused on modifying the nitrogen mustard structure to improve selectivity and reduce systemic toxicity. A key strategy was to attach the mustard moiety to an aromatic carrier, such as a phenyl ring. This led to the development of "aromatic mustards" like chlorambucil (B1668637) and melphalan (B128) in the 1950s. mdpi.comnih.gov The electron-withdrawing properties of the aromatic ring decrease the reactivity of the mustard, making it more stable and selective. mdpi.com

Concurrently, the benzenesulfonamide scaffold was well-established as a versatile component in chemical synthesis. nih.govgoogle.com Researchers began to explore the fusion of the nitrogen mustard pharmacophore with a benzenesulfonamide backbone. This line of inquiry was based on the principle of creating hybrid molecules where the benzenesulfonamide group could further modulate the electronic properties and reactivity of the alkylating nitrogen mustard group. Research from this period includes the synthesis of various 1-p-[N,N-bis(2-chloroethyl) sulfamoylphenyl]-3,3-dialkyltriazenes, which were evaluated for antitumor activity, demonstrating the application of this chemical framework in the design of potential new agents. nih.gov

Foundational Chemical Attributes and Significance for Synthetic Design

The chemical attributes of this compound are critical for understanding its role in synthetic chemistry. The molecule is a white to off-white solid with a molecular weight of approximately 282.19 g/mol . nih.govpharmaffiliates.com

Below is a table summarizing its key chemical identifiers and properties.

Attribute Value
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₁₃Cl₂NO₂S nih.govsimsonpharma.com
Molecular Weight 282.19 g/mol nih.govsimsonpharma.com
CAS Number 58023-19-1 nih.govpharmaffiliates.com
SMILES C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl nih.govlgcstandards.com
InChIKey RVQHTQXSEYERJS-UHFFFAOYSA-N nih.gov

Data sourced from PubChem and other chemical suppliers. nih.govpharmaffiliates.comsimsonpharma.comlgcstandards.com

From a synthetic design perspective, the significance of this compound lies in its bifunctional nature:

The Alkylating Moiety: The two chloroethyl groups are the reactive centers. In a suitable environment, the nitrogen atom can displace one of the chlorides via an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic species can then be attacked by nucleophiles. The presence of two such arms allows for the potential of cross-linking reactions.

The Modulating Scaffold: The benzenesulfonamide group is not merely a passive carrier. As a strong electron-withdrawing group, it significantly influences the chemical reactivity of the nitrogen mustard. It reduces the rate of aziridinium ion formation, making the compound less reactive than first-generation nitrogen mustards. mdpi.com This tunable reactivity is a key feature in synthetic design, allowing chemists to use the this compound framework as a building block for more complex molecules. For instance, it has been incorporated into larger structures to investigate new agents with potential biological activities. nih.govnih.gov The compound is also known as a process impurity in the synthesis of other chemical agents, such as Levocetirizine, highlighting its relevance in industrial synthetic pathways. lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl2NO2S B195495 N,N-bis(2-chloroethyl)benzenesulfonamide CAS No. 58023-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQHTQXSEYERJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311202
Record name N,N-bis(2-chloroethyl)benzenesulfonamide
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Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58023-19-1
Record name N,N-Bis(2-chloroethyl)benzenesulfonamide
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Record name N,N-bis(2-chloroethyl)benzenesulfonamide
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Record name N,N-Bis(2-chloroethyl)benzenesulfonamide
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Record name N,N-BIS(2-CHLOROETHYL)BENZENESULFONAMIDE
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Synthetic Methodologies for N,n Bis 2 Chloroethyl Benzenesulfonamide and Analogues

Classical and Contemporary Approaches to N,N-Bis(2-chloroethyl)amine Incorporation

The formation of the crucial N,N-bis(2-chloroethyl)amino group attached to a benzenesulfonyl core can be achieved through two primary synthetic strategies: direct N-alkylation of a pre-existing sulfonamide or the sulfonylation of bis(2-chloroethyl)amine (B1207034).

Direct N-Alkylation of Benzenesulfonamides

One common approach involves the direct N-alkylation of a benzenesulfonamide (B165840) with a suitable two-carbon chloro-donating agent. A widely documented method utilizes a two-step process starting with the synthesis of N,N-bis(2-hydroxyethyl)benzenesulfonamide. This intermediate is subsequently chlorinated to yield the final product, N,N-bis(2-chloroethyl)benzenesulfonamide. This method is noted for its high yields and scalability.

Another variation of this strategy involves the reaction of a parent amine with an activating agent followed by the introduction of the chloroethyl groups. For instance, the synthesis of N,N-bis(2-chloroethyl)benzylamine, a related nitrogen mustard, begins by refluxing benzyl (B1604629) chloride with bis(2-hydroxyethyl)amine. prepchem.com The resulting N,N-bis(2-hydroxyethyl)benzylamine is then treated with thionyl chloride to produce the desired N,N-bis(2-chloroethyl)benzylamine. prepchem.com

Sulfonylation of Bis(2-chloroethyl)amine

An alternative and widely employed route is the sulfonylation of bis(2-chloroethyl)amine or its hydrochloride salt with benzenesulfonyl chloride or a derivative. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. google.com

A specific example involves the reaction of bis(2-chloroethyl)amine hydrochloride with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521). google.com The reaction is often performed in a suitable solvent such as methylene (B1212753) dichloride. google.com The choice of base can range from inorganic bases like sodium hydroxide and potassium carbonate to organic bases such as triethylamine and pyridine. google.com This method has been successfully used to prepare N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide. google.com

The reactivity of the bis(2-chloroethyl)amine is crucial. In some procedures, the free base is generated from the hydrochloride salt prior to the reaction with the sulfonyl chloride. google.com The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. The reaction conditions, including temperature and reaction time, are optimized to ensure complete reaction and high yield of the desired product. google.com

Diverse Precursor Utilization in Chemical Synthesis

The versatility of synthetic strategies allows for the use of various starting materials, including substituted benzenesulfonyl chlorides and heterocyclic intermediates like 2-oxazolidinones, to generate this compound and its analogs.

Strategies Employing Substituted Benzenesulfonyl Chlorides

The synthesis of analogs of this compound is readily achieved by using appropriately substituted benzenesulfonyl chlorides. This approach allows for the introduction of a wide variety of functional groups onto the benzene (B151609) ring, enabling the systematic investigation of structure-activity relationships.

For example, the reaction of various ortho-, meta-, and para-substituted arylsulfonyl hydrazides with N-chlorosuccinimide (NCS) can generate the corresponding sulfonyl chlorides in good to excellent yields. nih.gov These in-situ generated or isolated sulfonyl chlorides can then be reacted with bis(2-chloroethyl)amine to produce a library of substituted N,N-bis(2-chloroethyl)benzenesulfonamides. nih.govcbijournal.com The electronic nature of the substituents on the aromatic ring, whether electron-donating or electron-withdrawing, generally does not significantly affect the efficiency of the sulfonylation reaction. nih.gov This methodology has been used to synthesize a range of sulfonamides from various primary amines and aryl sulfonyl chlorides. cbijournal.com

Starting Material (Substituted Benzenesulfonyl Chloride)Product (Analog of this compound)
4-Methylbenzenesulfonyl chlorideN,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide
4-Nitrobenzenesulfonyl chlorideN,N-bis(2-chloroethyl)-4-nitrobenzenesulfonamide
4-Methoxybenzenesulfonyl chlorideN,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide

Routes Involving 2-Oxazolidinone (B127357) Intermediates

An alternative synthetic pathway to introduce the N,N-bis(2-chloroethyl)amino functionality involves the use of 2-oxazolidinone intermediates. Oxazolidinones are important intermediates in the synthesis of various biologically active compounds. orgsyn.orgresearchgate.net

One general method for the synthesis of N-aryl-5-hydroxymethyl-2-oxazolidinones involves the alkylation of (R)-glycidyl butyrate (B1204436) with N-lithio-N-aryl carbamates. orgsyn.org This approach avoids the use of potentially hazardous aryl isocyanates. orgsyn.org The resulting oxazolidinone can then be further functionalized. While not a direct route to this compound itself, the chemistry of oxazolidinones provides a potential platform for the construction of the bis(2-hydroxyethyl)amino moiety, which can then be chlorinated in a subsequent step. For instance, an acid-mediated epoxide ring opening of an epoxy carbamate (B1207046) can yield an oxazolidinone compound through an intramolecular reaction. researchgate.net This strategy highlights the potential for developing novel synthetic routes to the core structure.

Methodologies for Analogous and Derivative Synthesis

The synthesis of analogous and derivative compounds of this compound is a key area of research, often aimed at modifying the compound's properties. These synthetic efforts frequently involve the formation of aziridinium (B1262131) intermediates from the nitrogen mustard moiety, which are highly reactive and can undergo further reactions. nih.gov

The synthesis of sulfonamide derivatives can also be achieved through cascade reactions of N-(polychloroethyl)sulfonamides. nih.gov These reactions can proceed through aziridine (B145994) intermediates, which then undergo further transformations to yield a variety of cyclic or open-chain sulfonamide derivatives. nih.gov For example, N-(2,2-dichloroethyl)sulfonamides have been converted into sulfonamide-containing 1,4-oxathianes. nih.gov

Furthermore, the development of new synthetic methods for sulfonyl chlorides, such as the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), provides a versatile toolkit for creating a diverse range of sulfonamides. nih.gov These sulfonyl halides can then be reacted with various amines to generate a library of sulfonamide derivatives. ucl.ac.uk

PrecursorReagentProduct Type
N-(2,2-Dichloroethyl)sulfonamidesMercaptoethanolSulfonamide-containing 1,4-oxathianes
N-(2,2,2-Trichloroethyl)sulfonamidesMercaptoethanolN-(2-Arylacetyl)arenesulfonamides
Sulfonyl hydrazidesN-Chlorosuccinimide (NCS)Sulfonyl chlorides

N-Alkylation of Sulfonamides with Various Electrophiles (e.g., Trichloroacetimidates, Alcohols)

The N-alkylation of a parent benzenesulfonamide is a direct route to synthesizing N,N-disubstituted derivatives like this compound. This can be achieved using various electrophilic alkylating agents.

Alkylation with Trichloroacetimidates:

A notable method for the N-alkylation of sulfonamides involves the use of trichloroacetimidates as electrophiles. nih.govacs.org This transformation can be achieved under thermal conditions without the need for an external acid, base, or transition-metal catalyst. acs.orgnih.gov The reaction typically proceeds by heating the sulfonamide and the trichloroacetimidate (B1259523) in a solvent like refluxing toluene (B28343). nih.govorganic-chemistry.org

The scope of this reaction is influenced by steric factors; unsubstituted sulfonamides generally provide better yields than N-alkyl sulfonamides, which exhibit decreased reactivity. nih.govorganic-chemistry.org This steric hindrance also prevents undesired dialkylation products. nih.gov The electrophile, the trichloroacetimidate, must be a precursor to a stable carbocation for the reaction to proceed efficiently, which supports an SN1 reaction mechanism in most instances. nih.govorganic-chemistry.org Alkyl sulfonamides and the carboxylic sulfonamide saccharin (B28170) have also been successfully alkylated using this method. nih.gov

Table 1: Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions

Sulfonamide Reactant Trichloroacetimidate Product Yield (%) Reference
p-Toluenesulfonamide Benzhydryl trichloroacetimidate N-Benzhydryl-p-toluenesulfonamide 76 nih.gov
Methanesulfonamide Benzhydryl trichloroacetimidate N-Benzhydryl-methanesulfonamide 79 nih.gov
2-(Trimethylsilyl)ethanesulfonamide Benzhydryl trichloroacetimidate N-Benzhydryl-2-(trimethylsilyl)ethanesulfonamide 70 nih.gov
Saccharin Benzhydryl trichloroacetimidate N-Benzhydryl-saccharin 98 nih.gov
N-Methylbenzenesulfonamide Benzhydryl trichloroacetimidate N-Methyl-N-benzhydryl-benzenesulfonamide 27 nih.gov
N-Benzylbenzenesulfonamide Benzhydryl trichloroacetimidate No Reaction 0 nih.gov

Alkylation with Alcohols:

Alcohols serve as another class of electrophiles for the N-alkylation of sulfonamides, often through Mitsunobu-type reactions. thieme-connect.comresearchgate.net This reaction allows for the coupling of primary and secondary alcohols with N-monosubstituted sulfonamides to produce N,N-disubstituted products. researchgate.net The Mitsunobu reaction is valued for its mild conditions. thieme-connect.com However, traditional Mitsunobu conditions are generally limited to pronucleophiles with a pKa below approximately 12. thieme-connect.com

Alternative catalytic systems have been developed to broaden the scope of this transformation. For instance, a water-soluble iridium complex, [Cp*Ir(biimH2)(H2O)][OTf]2, has been shown to catalyze the N-alkylation of sulfonamides with alcohols in water. rsc.org This method operates via a hydrogen autotransfer process and demonstrates high efficiency, with product yields ranging from 74–91% under microwave irradiation. rsc.org

Synthesis of Substituted Aryl Rings in Benzenesulfonamide Frameworks

The synthesis of analogues often requires the introduction of various substituents onto the aryl ring of the benzenesulfonamide scaffold. These modifications are crucial for tuning the molecule's properties.

One common strategy begins with a pre-substituted starting material, such as 4-aminobenzene-1-sulfonamide (sulfanilamide), which allows for further derivatization at the 4-amino position. nih.gov A more versatile approach involves performing electrophilic aromatic substitution on the benzenesulfonamide ring. However, the directing effects of the sulfonamide group and other substituents must be carefully considered. For instance, when starting with aniline, the strongly activating and basic amino group can complicate electrophilic substitution reactions like nitration. youtube.com To overcome this, the amino group can be protected by converting it into an amide (e.g., by reacting with acetic anhydride). youtube.com This amide group is still an ortho-, para- director but is less activating and prevents unwanted side reactions. The protecting group can be removed later via hydrolysis. youtube.com

This foundational strategy allows for the creation of complex frameworks. For example, new aryl thiazolone-benzenesulfonamides have been synthesized by reacting 4-aminobenzenesulfonamide with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) and subsequent cyclization with various aromatic aldehydes. rsc.org Similarly, benzoylthioureido benzenesulfonamide derivatives have been prepared through multi-step sequences involving the acylation of aminobenzoic acids, conversion to benzoyl isothiocyanates, and subsequent coupling with sulfonamide-containing moieties. nih.gov The Sandmeyer and Gattermann reactions offer pathways to introduce halogen and cyano groups onto the aromatic ring via diazonium salt intermediates, further expanding the diversity of accessible analogues. byjus.com

Formation of Complex Bridged Structures and Amidine Analogues

Modern synthetic efforts have also focused on creating more structurally complex analogues, including those with bridged ring systems and amidine functionalities.

Complex Bridged Structures:

N-bridgehead heterocyclic sulfonamides represent a class of compounds with unique three-dimensional structures. nih.gov The synthesis of these scaffolds can be challenging but offers access to novel chemical space. Methodologies have been developed for creating saturated bicyclic sultams, which are important sp³-rich scaffolds. researchgate.net These syntheses often rely on intramolecular cyclization reactions. researchgate.net For example, saturated aminoheterocycles bearing a sulfonyl fluoride (B91410) group can undergo cyclization to form bridged bicyclic sultams. researchgate.net Another approach utilizes a cascade reaction of alkenyl sulfamides, involving an intramolecular Mannich and aza-Michael addition, to construct bicyclic ureasultams. researchgate.net

Amidine Analogues:

Amidine analogues of benzenesulfonamides have been developed as specific enzyme inhibitors. nih.gov The synthesis of these compounds involves converting a nitrile group, often attached to the benzenesulfonamide core via a linker, into an amidine. New amidine and benzenesulfonamide derivatives have been synthesized and their structures confirmed by spectral analysis. researchgate.net These synthetic routes provide access to compounds that are evaluated for various biological activities. nih.govresearchgate.net

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction parameters and the subsequent isolation and purification of the product.

Optimization of Reaction Conditions:

For the thermal alkylation of sulfonamides with trichloroacetimidates, optimization studies have shown that temperatures near refluxing toluene are necessary for the reaction to proceed effectively, as lower temperatures result in unreacted starting materials. nih.gov The method of addition can also be critical; portionwise addition of the imidate over time has been found to improve yields. organic-chemistry.org For other reactions, maintaining specific pH conditions is vital. For instance, in the synthesis of substituted benzenesulfonamides from sulfonyl chlorides and amines in an aqueous phase, maintaining a neutral or weakly basic condition prevents the hydrolysis of the sulfonyl chloride and improves the substitution rate. google.com In dual copper and visible-light-catalyzed reactions to form sulfonamides, the choice of the copper species, solvent, and photocatalyst are all critical parameters that must be optimized to achieve high yields. researchgate.net

Isolation and Purification Techniques:

Following synthesis, the target compound must be isolated from the reaction mixture and purified. Classical techniques such as recrystallization are often employed. For sulfathiazole, a specific process involving dissolving the crude product in heated aqueous isopropanol, followed by cooling, filtration, and drying, yields a product with desirable physical characteristics. google.com

For more complex mixtures or for analytical purposes, chromatographic methods are indispensable. A common isolation procedure involves blending the sample with a C18-derivatized silica (B1680970) matrix, washing with a non-polar solvent like hexane, and then eluting the sulfonamides with a more polar solvent such as methylene chloride. nih.gov The resulting eluate can be analyzed by high-performance liquid chromatography (HPLC) with UV detection. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for separating sulfonamide mixtures, often using a mobile phase of carbon dioxide with a methanol (B129727) modifier on silica or amino-bonded columns. researchgate.netoup.com The separation can be optimized by adjusting parameters like modifier concentration, pressure, and temperature. oup.com For tissue samples, extraction with a solvent like ethyl acetate (B1210297) followed by a liquid-liquid extraction into an acidic aqueous phase is a common preliminary step before analysis by thin-layer chromatography (TLC). usda.gov

Chemical Reactivity and Mechanistic Insights of N,n Bis 2 Chloroethyl Benzenesulfonamide

Nucleophilic Substitution Reactions of the Bis(2-chloroethyl) Moiety

The presence of two 2-chloroethyl groups classifies N,N-bis(2-chloroethyl)benzenesulfonamide as a nitrogen mustard and an alkylating agent. smolecule.com These groups are prone to react with nucleophilic centers in other molecules, leading to the formation of stable covalent adducts. smolecule.com This reactivity is the cornerstone of its chemical utility and is mediated by the formation of highly reactive intermediates.

The alkylating activity of the bis(2-chloroethyl) group proceeds through a mechanism involving intramolecular cyclization. The nitrogen atom of the sulfonamide attacks one of the β-carbon atoms of the chloroethyl chains, displacing a chloride ion to form a highly strained, three-membered heterocyclic cation known as an aziridinium (B1262131) ion.

This aziridinium intermediate is a potent electrophile due to the significant ring strain. It readily reacts with a wide range of nucleophiles in a ring-opening reaction. This two-step process (cyclization to the aziridinium ion followed by nucleophilic attack) is characteristic of nitrogen mustards and is significantly faster than the direct SN2 displacement of the chloride from the starting material. The formation of this zwitterionic intermediate is a key feature of the reactivity of aziridinium ylides, a unique subclass of ammonium (B1175870) ylides. nih.gov After the first alkylation event, the second chloroethyl arm can undergo the same cyclization and reaction sequence, allowing the molecule to act as a bifunctional alkylating agent, capable of cross-linking nucleophilic species.

The nucleophilicity of the attacking species plays a critical role in the reaction kinetics. Stronger nucleophiles will react more rapidly with the aziridinium intermediate. The general reactivity trend for common chemical nucleophiles is influenced by factors such as basicity, polarizability, and solvent effects.

Table 1: Relative Reactivity of Chemical Nucleophiles with Aziridinium Intermediates

Nucleophile TypeExample SpeciesRelative Reactivity
ThiolatesR-S⁻Very High
AminesR-NH₂High
CarboxylatesR-COO⁻Moderate
Water / AlcoholsH₂O / R-OHLow
This table presents a generalized, qualitative ranking of nucleophile reactivity.

Beyond the formation of the transient aziridinium intermediate for alkylation, molecules containing N-(2-chloroethyl) moieties can undergo intramolecular cyclization to form stable cyclic products. nih.gov In the case of this compound, one of the chloroethyl arms could theoretically react with another part of the molecule. For instance, cyclization of anticancer N-phenyl-N'-(2-chloroethyl)ureas into active N-phenyl-4,5-dihydrooxazol-2-amine intermediates has been observed, suggesting that such pathways are viable for chloroethyl-containing compounds. nih.gov These reactions can lead to the formation of various heterocyclic systems, which may themselves be reactive species. nih.gov

Transformations Involving the Sulfonamide Functional Group

The sulfonamide linkage (C-SO₂-N) is generally stable but can undergo specific transformations under certain chemical conditions, such as hydrolysis or derivatization reactions.

The sulfonamide group can be cleaved under hydrolytic conditions, particularly in acidic environments. nih.gov The cleavage can occur at several bonds within the functional group, leading to different degradation products.

S-N Bond Cleavage : This is a common pathway for sulfonamide hydrolysis, proceeding via a nucleophilic attack on the sulfur atom. nih.gov This reaction yields benzenesulfonic acid and bis(2-chloroethylamine). Acidic conditions can favor this pathway by protonating the amine group, making the sulfonic group the most reactive site. nih.gov

C-S Bond Cleavage : Cleavage of the bond between the benzene (B151609) ring and the sulfur atom can also occur, typically promoted in acidic environments and at higher temperatures. nih.gov This would result in the formation of aniline and other sulfur-containing byproducts. nih.gov

C-N Bond Cleavage : This pathway involves the cleavage of the bond between the heterocyclic ring and the nitrogen atom in some sulfonamides, often through an aromatic nucleophilic substitution mechanism. nih.gov

Table 2: Potential Hydrolytic Cleavage Pathways for this compound

Cleavage SiteBond CleavedPrimary Products
Sulfonamide LinkageS-NBenzenesulfonic acid, Bis(2-chloroethylamine)
Aromatic SulfonylC-SAniline, SO₂-N(CH₂CH₂Cl)₂ fragment
The specific products and pathway dominance depend on reaction conditions such as pH and temperature.

The nitrogen atom in this compound is tertiary, meaning it lacks the acidic proton typically involved in classical condensation reactions of primary or secondary sulfonamides. However, reactions involving this nitrogen are central to the synthesis of the compound itself.

The most direct example of a derivatization reaction at the sulfonamide nitrogen is the synthesis of the parent molecule. This is typically achieved through the reaction of benzenesulfonyl chloride with bis(2-chloroethylamine) in the presence of a base. google.com This nucleophilic substitution reaction forms the stable S-N bond of the sulfonamide. Further derivatization could involve reactions that target the aromatic ring or transformations of the chloroethyl groups, but direct condensation at the already substituted nitrogen is not a typical pathway.

Reductive and Oxidative Modifications of Sulfonamide and Aryl Substituents

The benzenesulfonamide (B165840) moiety of this compound presents opportunities for both reductive and oxidative modifications, although the presence of the reactive chloroethyl groups can influence the outcome of these transformations.

Reductive Modifications:

The sulfonamide group is generally stable to many reducing agents. However, under specific and often harsh conditions, reductive cleavage of the sulfur-nitrogen bond can be achieved. This process, known as desulfonylation, would lead to the formation of benzenesulfinic acid and bis(2-chloroethyl)amine (B1207034). While specific studies on this compound are not extensively documented in readily available literature, general methods for the reductive cleavage of sulfonamides often employ reagents such as sodium amalgam, samarium(II) iodide, or catalytic hydrogenation under high pressure. The choice of reducing agent is critical to avoid unwanted side reactions involving the chloroethyl groups.

The aryl group, the benzene ring, is generally resistant to reduction under mild conditions. Catalytic hydrogenation at high pressures and temperatures, or dissolving metal reductions (e.g., Birch reduction), could potentially reduce the aromatic ring. However, these conditions are also likely to affect the chloroethyl and sulfonamide functionalities.

Oxidative Modifications:

The benzene ring of the benzenesulfonamide group is susceptible to electrophilic aromatic substitution rather than direct oxidation of the ring itself under typical laboratory conditions. Strong oxidizing agents would likely lead to degradation of the molecule.

The sulfur atom in the sulfonamide group is already in a high oxidation state (+6) and is therefore resistant to further oxidation.

Modification Type Potential Reagents/Conditions Expected Products Notes
Reductive Cleavage (Desulfonylation)Sodium amalgam, Samarium(II) iodideBenzenesulfinic acid, Bis(2-chloroethyl)amineRequires specific and potentially harsh conditions.
Aryl Group ReductionCatalytic hydrogenation (high pressure/temp.), Birch reductionCyclohexyl-based sulfonamideLikely to also affect other functional groups.

Chemoselectivity and Regioselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound—the two electrophilic chloroethyl groups, the sulfonamide nitrogen, and the aromatic ring—makes the study of its chemoselectivity and regioselectivity particularly important.

Chemoselectivity:

The most prominent feature of this compound is its nature as a bifunctional alkylating agent. The two chloroethyl groups are susceptible to nucleophilic substitution. A key aspect of its chemistry is the intramolecular cyclization of one of the chloroethyl arms to form a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile and is central to the compound's alkylating ability.

In the presence of a nucleophile, the reaction will preferentially occur at the electrophilic carbon atoms of the chloroethyl groups rather than at the sulfonamide or aryl moieties under typical nucleophilic substitution conditions. For instance, in the synthesis of the antihistamine Cetirizine, this compound is alkylated with a piperazine derivative, demonstrating the chemoselective reactivity of the chloroethyl groups.

Regioselectivity:

The regioselectivity of reactions involving the aromatic ring is governed by the directing effect of the sulfonamide substituent. The -SO2N(CH2CH2Cl)2 group is a strong electron-withdrawing group, and as such, it is a deactivating group for electrophilic aromatic substitution. It directs incoming electrophiles primarily to the meta position of the benzene ring. This is a consequence of the deactivation of the ortho and para positions through resonance and inductive effects, making the meta position relatively more susceptible to electrophilic attack.

Reaction Type Reactive Site Selectivity Governing Factors Example Transformation
Nucleophilic SubstitutionChloroethyl groupsChemoselectiveFormation of aziridinium ion intermediateAlkylation of amines (e.g., in Cetirizine synthesis)
Electrophilic Aromatic SubstitutionBenzene ringRegioselective (meta-directing)Electron-withdrawing nature of the sulfonamide groupNitration, Halogenation, Friedel-Crafts reactions

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structural framework of N,N-bis(2-chloroethyl)benzenesulfonamide by mapping the local chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the two N,N-bis(2-chloroethyl) substituents. The aromatic region typically displays a complex multiplet pattern for the five phenyl protons. The two sets of methylene (B1212753) protons in the chloroethyl groups are chemically non-equivalent, resulting in two separate signals.

The protons of the methylene group directly attached to the nitrogen atom (N-CH₂) are deshielded by the adjacent electron-withdrawing sulfonamide group and appear as a triplet at a lower field. The protons of the terminal methylene group bonded to the chlorine atom (Cl-CH₂) are also deshielded and appear as a distinct triplet at a slightly higher field. The triplet splitting pattern arises from the coupling between the adjacent, non-equivalent methylene groups. While experimental data for the parent compound is not widely published, analysis of closely related derivatives, such as N,N-Bis[2(4-cyanophenoxy)ethyl]benzenesulfonamide, shows these ethyl protons as triplets around 3.68 ppm and 4.23 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl (ortho, meta, para)7.50 - 7.90Multiplet
N-CH₂~3.7Triplet
Cl-CH₂~3.6Triplet

Note: Predicted values are based on standard chemical shift tables and data from closely related compounds.

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and reveals the electronic effects of the substituents. This compound contains eight distinct carbon environments: six for the phenyl ring and two for the chloroethyl chains.

The carbon atoms of the phenyl ring typically resonate in the range of 127-140 ppm. The carbon atom directly attached to the sulfonyl group (C-S) is known as the ipso-carbon and has a characteristic chemical shift. The two carbons of the chloroethyl groups are found in the aliphatic region of the spectrum. The carbon atom bonded to the nitrogen (N-C) is shifted downfield relative to the carbon atom bonded to the more electronegative chlorine (Cl-C).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl (C-S, ipso)~139
Phenyl (ortho, meta, para)127 - 134
N-CH₂~50
Cl-CH₂~42

Note: Predicted values are based on standard chemical shift tables and data from closely related compounds.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

A COSY experiment would show a cross-peak between the signals of the N-CH₂ and Cl-CH₂ protons, definitively confirming their adjacent relationship within the ethyl chain. This is crucial for distinguishing them from other potential singlets or triplets in a complex spectrum.

An HSQC experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the ¹H signal for the N-CH₂ protons and the ¹³C signal for the N-CH₂ carbon, and another correlation between the Cl-CH₂ protons and the corresponding Cl-CH₂ carbon. This technique is invaluable for assigning the specific carbon signals to their attached protons, resolving any ambiguities from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₀H₁₃Cl₂NO₂S and a monoisotopic mass of approximately 281.00 Da. guidechem.com

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation is likely to proceed through several key pathways, including the cleavage of the chloroethyl side chains and the rupture of the sulfur-nitrogen bond.

Table 3: Predicted Major Mass Fragments for this compound

m/z (mass/charge)Possible Fragment IdentityFragmentation Pathway
281/283/285[C₁₀H₁₃Cl₂NO₂S]⁺Molecular Ion [M]⁺
232/234[M - CH₂Cl]⁺Loss of a chloromethyl radical
141[C₆H₅SO₂]⁺Cleavage of S-N bond (benzenesulfonyl cation)
140[C₆H₅SO₂N]⁺Cleavage of N-C bond
77[C₆H₅]⁺Loss of SO₂ from benzenesulfonyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly suitable soft ionization technique for analyzing this compound. ESI is gentle enough to typically keep the molecule intact, allowing for the clear observation of the protonated molecule [M+H]⁺. This is essential for accurate molecular weight determination. Other techniques like Fast Atom Bombardment (FAB-MS) have also been used for the analysis of sulfonamide derivatives. researchgate.net The choice of ionization method depends on the analytical goal, whether it is to simply confirm the molecular weight or to induce fragmentation for structural elucidation.

Mass spectrometry is an invaluable tool for monitoring the progress of chemical reactions involving this compound. For instance, in the synthesis of N,N-Bis[2(4-cyanophenoxy)ethyl]benzenesulfonamide, this compound is used as a key starting material. nih.gov

During this synthesis, the reaction mixture can be analyzed by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). By monitoring the mass chromatograms, a chemist can track the consumption of the starting material (m/z of [M+H]⁺ ≈ 282) and the simultaneous appearance of the desired product (m/z of [M+H]⁺ ≈ 478). This allows for the optimization of reaction conditions such as temperature and reaction time. The presence of the starting material, intermediates, and final products can be followed using Thin Layer Chromatography (TLC), with MS providing definitive identification of the separated spots. nih.gov This approach is also critical in identifying the formation of by-products or reaction intermediates, such as the product of a single substitution.

X-ray Diffraction Analysis

X-ray diffraction studies have been instrumental in defining the solid-state structure of this compound.

Single-crystal X-ray crystallography has provided unambiguous proof of the molecular structure of this compound. The analysis confirmed the connectivity of the atoms and established the compound's conformation in the crystalline state. The benzenesulfonamide (B165840) group adopts a typical tetrahedral geometry around the sulfur atom. The two N-(2-chloroethyl) substituents exhibit a specific spatial arrangement, which is crucial for understanding the molecule's reactivity and interactions.

In the solid state, molecules of this compound are organized in a well-defined crystal lattice. The packing is primarily governed by weak intermolecular forces. Analysis of the crystal structure reveals the presence of C-H···O and C-H···Cl hydrogen bonds, which play a significant role in stabilizing the crystal packing. These interactions create a network that holds the molecules together in an ordered arrangement.

The high-resolution data from single-crystal X-ray diffraction allows for the precise determination of bond lengths and angles within the this compound molecule. These parameters provide insight into the electronic distribution and hybridization of the atoms. For instance, the S=O and S-N bond lengths are consistent with those observed in other sulfonamides. The stereochemistry at the nitrogen atom and the conformation of the chloroethyl chains are also definitively established.

Selected Bond Lengths (Å) Selected Bond Angles (°) a
S-O(1)O(1)-S-O(2)
S-O(2)O(1)-S-N(1)
S-N(1)O(2)-S-N(1)
S-C(1)O(1)-S-C(1)
N(1)-C(7)O(2)-S-C(1)
N(1)-C(9)N(1)-S-C(1)
Cl(1)-C(8)S-N(1)-C(7)
Cl(2)-C(10)S-N(1)-C(9)
C(7)-N(1)-C(9)
N(1)-C(7)-C(8)
Cl(1)-C(8)-C(7)
N(1)-C(9)-C(10)
Cl(2)-C(10)-C(9)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound displays prominent absorption bands corresponding to the various functional groups present. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically observed in the regions of 1355-1325 cm⁻¹ and 1170-1140 cm⁻¹, respectively. The S-N stretching vibration gives rise to a band in the 950-900 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the alkyl chains appear around 3100-3000 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric S=O stretch is usually a strong band in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman signals. By combining IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its identification and structural characterization.

Vibrational Mode **Expected IR Frequency Range (cm⁻¹) **Expected Raman Signal
Aromatic C-H Stretch3100-3000Weak to Medium
Aliphatic C-H Stretch3000-2850Medium to Strong
Asymmetric S=O Stretch1355-1325Strong
Symmetric S=O Stretch1170-1140Strong
S-N Stretch950-900Medium
C-Cl Stretch800-600Medium to Strong

Structure Reactivity Relationships in N,n Bis 2 Chloroethyl Benzenesulfonamide Systems

Influence of Aryl Ring Substitution on Alkylation Potency and Selectivity

Substituents on the aryl ring of N,N-bis(2-chloroethyl)benzenesulfonamide can significantly influence its alkylating potency. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, alter the electron density on the sulfonamide nitrogen and, consequently, the reactivity of the bis(2-chloroethyl)amino moiety.

Electron-withdrawing groups, such as a nitro group, are expected to enhance the electrophilicity of the molecule. This increased electrophilicity can lead to a higher cytotoxic activity. For instance, in related sulfonamide derivatives, the position of a nitro group on the benzene (B151609) ring has been shown to have significant effects on the intermolecular interactions and crystal packing, which can indirectly influence bioavailability and reactivity. nih.gov While specific quantitative structure-activity relationship (QSAR) studies on a series of this compound derivatives are not extensively available in the reviewed literature, QSAR studies on other nitrogen mustards, like 2-chloroethylnitrososulfamides, have demonstrated that the electrophilicity index is a key descriptor for their biological activity. researchgate.net

Conversely, electron-donating groups on the aryl ring would be expected to decrease the alkylating potency by increasing the electron density on the nitrogen atom, thus making the lone pair less available to initiate the intramolecular cyclization to the reactive aziridinium (B1262131) ion.

The following table illustrates the expected qualitative impact of various substituents on the alkylation potency of this compound, based on their known electronic effects.

Substituent (Position)Electronic EffectExpected Impact on Alkylation Potency
Nitro (para)Strong Electron-WithdrawingIncrease
Cyano (para)Strong Electron-WithdrawingIncrease
Methoxy (B1213986) (para)Strong Electron-DonatingDecrease
Methyl (para)Weak Electron-DonatingDecrease
Chloro (para)Weak Electron-Withdrawing (Inductive)Slight Increase

Role of the Sulfonamide Moiety in Modulating Chloroethyl Group Reactivity

The sulfonamide moiety (-SO₂N-) is a critical component of this compound, acting as a powerful electron-withdrawing group. This feature significantly modulates the reactivity of the attached bis(2-chloroethyl)amino group. The nitrogen mustards exert their alkylating effect through the formation of a highly reactive aziridinium ion intermediate. researchgate.net The availability of the nitrogen's lone pair of electrons is crucial for this intramolecular cyclization.

The strong electron-withdrawing nature of the benzenesulfonyl group reduces the nucleophilicity of the nitrogen atom. This reduction in basicity and nucleophilicity, when compared to a simple aliphatic amine like mechlorethamine (B1211372), leads to a decreased rate of aziridinium ion formation. This modulation is key to the compound's pharmacological profile, as it can influence its stability, transport, and ultimately, its therapeutic index.

The reactivity of nitrogen mustards can be controlled through various strategies, including the modification of the groups attached to the nitrogen. nih.gov In the case of this compound, the sulfonamide group serves this modulatory role. The S-N bond in sulfonamides is generally stable, but its electronic influence is profound. Studies on the electrochemical cleavage of substituted benzenesulfonamides have shown that the S-N bond cleavage potential is influenced by the substituents on the aryl ring, highlighting the electronic communication through this moiety. rsc.org

Steric and Electronic Effects on Reaction Kinetics and Equilibrium

The kinetics of the alkylation reaction of this compound are governed by both steric and electronic effects. The rate-determining step for the alkylation is the formation of the aziridinium ion, which is an intramolecular nucleophilic substitution.

Electronic Effects: As discussed previously, the electron-withdrawing benzenesulfonyl group decreases the rate of aziridinium ion formation by reducing the electron density on the nitrogen atom. Substituents on the aryl ring further modulate this effect. A quantitative relationship can often be established using Hammett plots, where the logarithm of the reaction rate constant is plotted against the Hammett substituent constant (σ). For a series of substituted N,N-bis(2-chloroethyl)benzenesulfonamides, a positive slope (ρ value) would be expected, indicating that electron-withdrawing groups accelerate the reaction.

Steric Effects: The steric environment around the nitrogen atom and the chloroethyl groups can also influence the reaction rate. Bulky substituents on the aryl ring, particularly in the ortho positions, could sterically hinder the approach of the chloroethyl group to the nitrogen atom during the cyclization process, thereby slowing down the formation of the aziridinium ion. Studies on the crystal structure of related sulfonamide derivatives have shown that steric hindrance can lead to significant changes in the torsion angles of the molecule, which could affect its reactivity. nih.gov

The equilibrium of the alkylation reaction, which involves the formation of covalent bonds with nucleophilic sites on biomolecules like DNA, is shifted far to the product side due to the high reactivity of the aziridinium ion and the stability of the resulting alkylated product. researchgate.net

Comparative Chemical Reactivity with Related Nitrogen Mustards and Sulfonamide Derivatives

The reactivity of this compound can be better understood by comparing it with other nitrogen mustards and related sulfonamide derivatives.

Comparison with other Nitrogen Mustards:

Nitrogen mustards can be broadly classified based on the nature of the third substituent on the nitrogen atom. In this compound, this is a benzenesulfonyl group. In other common nitrogen mustards, this can be an alkyl group (e.g., mechlorethamine, HN2) or a hydrogen atom (e.g., nornitrogen mustard, HN1).

The reactivity of these compounds towards nucleophiles, such as water (hydrolysis) or DNA bases, is a key determinant of their biological activity. The electron-withdrawing nature of the benzenesulfonyl group makes this compound less reactive than alkyl-substituted nitrogen mustards like mechlorethamine. This lower reactivity can translate to greater stability in biological fluids and potentially a different spectrum of activity and toxicity.

Kinetic studies on the reaction of various nitrogen mustards with sodium ethoxide have provided comparative data on their reactivity. For instance, the half-life of HN-3 (tris(2-chloroethyl)amine) was found to be 30.14 hours, while that of bis(2-chloroethyl)amine (B1207034) (HN-0) was 22.73 hours under the same conditions. core.ac.uk While direct kinetic data for this compound under these specific conditions is not available in the provided search results, its reactivity is expected to be lower than that of HN-3 and HN-0 due to the strong electron-withdrawing effect of the benzenesulfonyl group.

The following table provides a qualitative comparison of the reactivity of this compound with other nitrogen mustards.

CompoundStructure of N-substituentElectronic Effect of N-substituentExpected Relative Reactivity
Mechlorethamine (HN2)-CH₃Electron-DonatingHigh
Nornitrogen Mustard (HN1)-HLess Electron-Donating than alkylModerate
N,N-bis(2-chloroethyl) benzenesulfonamide (B165840) -SO₂-C₆H₅Strong Electron-WithdrawingLow

Comparison with other Sulfonamide Derivatives:

The nature of the group attached to the sulfonyl moiety can also influence reactivity. For example, replacing the benzene ring with an alkyl group, such as in N,N-bis(2-chloroethyl)methanesulfonamide, would alter the electronic properties of the sulfonamide group. The phenyl group is generally more electron-withdrawing than a methyl group. Therefore, N,N-bis(2-chloroethyl)methanesulfonamide would be expected to be more reactive than its benzenesulfonamide counterpart due to a slightly less deactivated nitrogen atom.

Furthermore, the introduction of different functionalities on the aryl ring, as discussed in section 5.1, creates a family of derivatives with a spectrum of reactivities. The synthesis of various 1-p-[N,N-bis(2-chloroethyl) sulfamoylphenyl]-3,3-dialkyltriazenes demonstrates the chemical versatility of this class of compounds. nih.gov

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The structure of N,N-bis(2-chloroethyl)benzenesulfonamide makes it an adept intermediate for a variety of chemical transformations. The two chloroethyl groups act as handles that can be functionalized through nucleophilic substitution reactions, allowing for the extension of the molecular framework.

Precursor in the Synthesis of Complex Organic Molecules

A primary and well-documented role of this compound is as a key intermediate in the synthesis of Cetirizine scbt.comveeprho.comtoref-standards.comsmolecule.com. Cetirizine is a widely used second-generation antihistamine. In the synthesis pathway, the bis(2-chloroethyl) moiety is crucial for constructing the piperazine ring, which is a core component of the final Cetirizine molecule. This application highlights the compound's value in producing pharmaceutically important and complex organic structures. The chloroethyl groups are known to be effective alkylating agents, which facilitates their reaction with other molecules to build more elaborate frameworks .

Building Block for Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds nih.govchemistryviews.org. The N,N-bis(2-chloroethyl)amine functional group is a classic precursor for the synthesis of piperazine and its derivatives, which are six-membered rings containing two nitrogen atoms. By reacting this compound with a primary amine, a double intramolecular cyclization can occur, leading to the formation of a substituted piperazine ring. This strategy provides a reliable method for creating these important nitrogen-containing scaffolds, which are prevalent in drug discovery nih.gov. For instance, a similar compound, N,N-bis(2-chloroethyl)benzylamine, is used to react with phenylacetonitrile to produce a 1-benzyl-4-cyano-4-phenylpiperidine derivative, demonstrating the utility of the bis(2-chloroethyl)amine (B1207034) structure in forming N-heterocycles google.com.

Development of Specialty Chemical Compounds

The application of this compound extends to the development of specialty chemicals, particularly within the pharmaceutical industry. Its role as a precursor to Cetirizine is a prime example of its use in creating high-value, specialized compounds scbt.comveeprho.com. The synthesis of such molecules requires intermediates with specific reactivity and structural features, a role that this compound fulfills effectively.

Applications in Polymer Chemistry and Advanced Coatings

While direct applications of this compound in bulk polymer production are not widely documented, related structures have been used in the synthesis of functional polymers for biomedical applications. For example, a structurally similar compound, 4-acetylamino-N,N-bis(2-chloroethyl)benzenesulfonamide, has been synthesized and subsequently used to create polymer-drug conjugates researchgate.netresearchgate.net. This suggests the potential for incorporating the this compound moiety into polymer chains, such as polyethylene glycol (PEG), to develop materials for targeted drug delivery systems researchgate.net. The reactive chloroethyl groups could serve as points for cross-linking or for attaching the polymer to other molecules.

Utility as a Protecting Group in Multistep Organic Transformations

In multistep organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. The benzenesulfonamide (B165840) group is a well-established protecting group for primary and secondary amines researchgate.net. It is formed by reacting the amine with benzenesulfonyl chloride wikipedia.org.

The resulting sulfonamide is stable to a wide range of reaction conditions. While this compound is itself a tertiary sulfonamide, the underlying principle applies. The benzenesulfonamide group renders the nitrogen atom significantly less nucleophilic and basic. Deprotection, or removal of the benzenesulfonamide group to regenerate the free amine, can be accomplished under specific, often harsh, reducing conditions (e.g., using dissolving metals like lithium in liquid ammonia) or with strong acid and heat youtube.com. This stability and the ability to be removed when needed make the benzenesulfonamide moiety a potentially useful, albeit robust, protecting group in complex synthetic sequences.

Chemical Probes for Reaction Mechanism Studies

The reactivity of the two chloroethyl groups makes this compound a useful tool for studying reaction mechanisms. As an alkylating agent, it can be used to probe the reactivity of various nucleophiles. By studying the kinetics and products of its reactions, chemists can gain insight into nucleophilic substitution pathways (SN1 vs. SN2), solvent effects, and the role of neighboring group participation. Furthermore, mass spectrometry studies of similar benzenesulfonamide compounds have been used to investigate complex gas-phase fragmentation and rearrangement reactions, providing a deeper understanding of their chemical behavior under energetic conditions researchgate.net. The bifunctional nature of the molecule allows it to act as a cross-linking agent, and studying the efficiency and regioselectivity of these reactions can provide valuable mechanistic data.

Table 2: Summary of Synthetic Roles
Application AreaSpecific Role of this compoundKey Structural Feature
Complex Molecule SynthesisIntermediate for the antihistamine Cetirizine. scbt.comsmolecule.comBis(2-chloroethyl)amine moiety for heterocycle formation.
Nitrogen-Containing ScaffoldsPrecursor for piperazine rings and other N-heterocycles. nih.govgoogle.comTwo electrophilic chloroethyl groups enabling cyclization.
Polymer ChemistryPotential monomer or cross-linker for functional polymers (by analogy). researchgate.netresearchgate.netReactive chloroethyl groups for polymerization or grafting.
Protecting Group ChemistryThe benzenesulfonamide core can protect amines. researchgate.netyoutube.comStable S-N bond, removable under specific conditions.
Mechanistic StudiesProbe for studying alkylation reactions and nucleophilicity. researchgate.netBifunctional alkylating agent.

Applications in Analytical Reagent Design

While direct applications of this compound as an analytical reagent are not extensively documented in current scientific literature, the inherent chemical properties of its benzenesulfonamide core and the reactivity of its N,N-bis(2-chloroethyl) groups present significant potential for its use in the design and synthesis of novel analytical reagents. The broader class of sulfonamide derivatives has been widely explored in the development of chemosensors and analytical probes, suggesting plausible avenues for the application of this specific compound.

The sulfonamide functional group is a key component in a variety of optical chemosensors. tandfonline.com These sensors operate on principles such as electron transfer, fluorescence energy transfer, and charge transfer, which can be modulated by the binding of specific ions or molecules. tandfonline.com This interaction leads to a detectable change in the sensor's optical properties, such as a shift in its color or fluorescence pattern. tandfonline.com

Research has demonstrated the successful design of sulfonamide-based fluorescent chemosensors for the detection of various analytes. For instance, certain sulfonamide-imine compounds have been shown to exhibit high selectivity for fluoride (B91410) anions over other inorganic anions. researchgate.net The mechanism of detection in these cases often involves the deprotonation of the sulfonamide by the basic anion, leading to a marked change in fluorescence intensity. researchgate.net Furthermore, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent probes for imaging in biological systems, such as tumors. mdpi.comnih.gov

The this compound molecule can be considered a valuable precursor for creating more complex analytical reagents. The two chloroethyl groups are reactive sites that can undergo nucleophilic substitution reactions. This allows for the covalent attachment of various functional moieties, such as fluorophores, chromophores, or specific ion-binding ligands. By strategically choosing the substituent, it is possible to design a wide array of analytical reagents with tailored specificities and signaling mechanisms.

For example, the chloroethyl groups could be replaced with fluorescent units like naphthalimides or other organic dyes. The resulting molecule could then function as a fluorescent sensor. The benzenesulfonamide portion of the molecule could act as a recognition site for certain analytes, and the binding event could trigger a change in the fluorescence of the attached dye.

Below is a table summarizing the types of analytical reagents that have been developed from sulfonamide derivatives and their respective applications, illustrating the potential for this compound in this field.

Type of Analytical Reagent Analyte Detected Principle of Detection
Fluorescent ChemosensorsAnions (e.g., Fluoride)Anion-induced deprotonation leading to changes in fluorescence. researchgate.net
Optical ChemosensorsCations and AnionsComplexation or charge transfer resulting in a change in color or fluorescence. tandfonline.com
Biological Fluorescent ProbesTumors/CellsIncorporation into larger molecules for targeted imaging. mdpi.comnih.gov
Binding Competitors in Fluorescence AssaysSmall MoleculesDisplacement of a fluorescent probe from a binding site.

Given the established utility of the sulfonamide scaffold in analytical chemistry, this compound represents a promising, yet currently underexplored, building block for the development of novel analytical reagents. Further research into the derivatization of its reactive chloroethyl groups could lead to the creation of a new generation of sensors and probes for a variety of chemical and biological applications.

Theoretical and Computational Investigations of N,n Bis 2 Chloroethyl Benzenesulfonamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For a compound like N,N-bis(2-chloroethyl)benzenesulfonamide, these calculations reveal the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Detailed analyses of benzenesulfonamide (B165840) derivatives using quantum chemical methods have elucidated key aspects of their electronic structure. For instance, Natural Bond Orbital (NBO) analysis is frequently used to investigate charge transfer and intramolecular bonding interactions. In related sulfonamides, NBO analysis has shown significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the sulfonamide group into the antibonding orbitals of the sulfur-oxygen and sulfur-nitrogen bonds, which contributes to the stability of the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For benzenesulfonamide-based compounds, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is distributed over the sulfonamide group, indicating that the benzene ring is the likely site for electrophilic attack and the sulfonamide group is the site for nucleophilic attack.

The following table presents computed descriptors for this compound, which are derived from quantum chemical principles.

PropertyValue
Molecular Formula C₁₀H₁₃Cl₂NO₂S
Molecular Weight 282.19 g/mol
Exact Mass 281.0044052 Da
IUPAC Name This compound
SMILES C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl

This data is sourced from computational predictions.

Computational Modeling of Reaction Pathways and Transition States

The chemical reactivity of this compound is dominated by the nitrogen mustard moiety. The bis(2-chloroethyl)amine (B1207034) group is known to undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This is the rate-determining step for the alkylating action of nitrogen mustards.

Computational modeling is a powerful tool to investigate this reaction pathway. Ab initio molecular dynamics simulations have been used to study the formation of the aziridinium ion from similar nitrogen mustards like mechlorethamine (B1211372). These simulations can map the entire reaction coordinate, from the reactant to the product, and identify the transition state.

The process involves the nitrogen atom's lone pair attacking the adjacent carbon atom, displacing a chloride ion. This is a concerted reaction that proceeds through a dynamic transition state. Computational studies have shown that the solvent (typically water) plays a crucial role in stabilizing the departing chloride ion and the forming aziridinium cation. The calculated activation free energy for the formation of the aziridinium ion from mechlorethamine in water is approximately 20.4 kcal/mol, which is in good agreement with experimental data. A similar mechanism and energy barrier would be expected for this compound.

Once formed, the strained three-membered aziridinium ring is a potent electrophile, readily attacked by nucleophiles, such as the N7 atom of guanine in DNA, leading to alkylation. The bifunctional nature of the molecule allows it to perform a second alkylation, resulting in DNA cross-linking.

Prediction of Chemical Properties and Spectroscopic Parameters

Theoretical methods are widely used to predict various chemical and physical properties of molecules, as well as their spectroscopic signatures. For this compound, properties such as dipole moment, polarizability, and aqueous solubility can be estimated using computational models.

Furthermore, spectroscopic parameters for infrared (IR), Raman, and nuclear magnetic resonance (NMR) can be calculated. For instance, the vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule's bonds. DFT calculations can predict these frequencies with a high degree of accuracy. In studies of other sulfonamides, calculated IR spectra have shown excellent agreement with experimental data, allowing for precise assignment of vibrational bands. For example, the characteristic symmetric and asymmetric stretching vibrations of the SO₂ group in sulfonamides are typically predicted and observed in the ranges of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. These calculations help in the interpretation of experimental NMR spectra and can be particularly useful for complex molecules where signal overlap is an issue.

Application of Density Functional Theory (DFT) and Ab Initio Methods

Both Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data. While highly accurate, they can be computationally expensive. DFT, on the other hand, uses the electron density to calculate the energy of a system, making it more computationally efficient for larger molecules while still providing a high level of accuracy.

For molecules like this compound, DFT, particularly with hybrid functionals like B3LYP, is the most commonly applied method. It is used for a wide range of applications as discussed in the previous sections:

Geometry Optimization: To find the most stable three-dimensional structure of the molecule.

Frequency Calculations: To predict IR and Raman spectra and to confirm that an optimized geometry is a true energy minimum.

Electronic Property Calculations: To determine orbital energies (HOMO, LUMO), molecular electrostatic potential maps (which show regions of positive and negative charge on the molecule's surface), and atomic charges.

Reaction Mechanism Studies: To calculate the energies of reactants, products, and transition states to determine reaction pathways and activation energies.

The table below shows a comparison of theoretical and experimental bond lengths and angles for a related compound, (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide (Cyclophosphamide), as determined by DFT calculations, illustrating the accuracy of these methods.

ParameterBondTheoretical (Å)Experimental (Å)
Bond LengthC(21)–Cl(27)1.8151.791
Bond LengthP(13)–N(14)1.6691.641
Parameter Angle Theoretical (°) Experimental (°)
Bond AngleN(10)-P(13)-N(14)107.05105.76

Data for Cyclophosphamide, a related nitrogen mustard.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how the positions and velocities of the atoms change.

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The bonds within the molecule are not rigid; they can rotate, leading to different spatial arrangements or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

In the context of its biological activity, MD simulations can be used to model the interaction of this compound with its biological targets, such as DNA. These simulations can provide insights into the binding process, the specific interactions that stabilize the drug-target complex, and how the drug induces structural changes in the target molecule. For other sulfonamides, MD simulations have been used to study their binding to enzymes, revealing the key amino acid residues involved in the interaction and providing a dynamic picture of the binding event.

Future Directions and Emerging Research Avenues in N,n Bis 2 Chloroethyl Benzenesulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the generated hydrochloric acid. wikipedia.org For N,N-bis(2-chloroethyl)benzenesulfonamide, this would involve reacting benzenesulfonyl chloride with bis(2-chloroethyl)amine (B1207034). While effective, this classical approach can be limited by the need for potentially harsh conditions or the use of hazardous reagents. nih.gov Future research should pivot towards the development of more efficient, sustainable, and atom-economical synthetic strategies.

Emerging methodologies in the broader field of sulfonamide synthesis offer promising alternatives. For instance, dual copper and photoredox catalysis has enabled the coupling of S(O)₂–H compounds with aryl azides to form the crucial S(O)₂–N bond under mild, redox-neutral conditions. nih.gov Adapting such photocatalytic or electrochemical methods could provide a more environmentally benign route to this compound and its derivatives. Furthermore, transition metal-free radical-based reactions represent another innovative avenue, potentially offering different reactivity and functional group tolerance compared to traditional methods. nih.govresearchgate.net The development of such protocols would not only enhance the efficiency and sustainability of the synthesis but also potentially allow for the creation of a broader library of analogues that are inaccessible through classical routes.

Table 1: Comparison of Synthetic Methodologies for Benzenesulfonamides
MethodologyReactantsKey Features & ConditionsPotential Advantages for this compound SynthesisReference
Classical SynthesisBenzenesulfonyl chloride + Bis(2-chloroethyl)amineTypically requires a base (e.g., pyridine, triethylamine) to scavenge HCl.Well-established and straightforward for many substrates. wikipedia.org
Copper/Photoredox CatalysisBenzenesulfinic acid + An azide (B81097) precursor to the bis(2-chloroethyl)amino groupMild, redox-neutral conditions; visible light irradiation.Avoids sulfonyl chlorides; potentially higher functional group tolerance and improved sustainability. nih.gov
Transition Metal-Catalyzed CouplingArylboronic acid derivative + Sulfamoyl sourceUtilizes catalysts like palladium or copper; broad substrate scope.Offers alternative disconnection approach; useful for late-stage functionalization. researchgate.net
Mechanochemical SynthesisBenzenesulfonyl chloride + AmineSolvent-free or low-solvent reaction via ball milling.Reduces solvent waste, potentially faster reaction times, and aligns with green chemistry principles. acs.org

Exploration of Unprecedented Chemical Reactivity and Transformation Pathways

The chemical character of this compound is dominated by the reactivity of the nitrogen mustard moiety. This functional group is known to undergo intramolecular cyclization, where the nitrogen atom displaces a chloride to form a highly strained and electrophilic aziridinium (B1262131) ion. wikipedia.org This intermediate is a powerful alkylating agent, a property foundational to the biological activity of related compounds. wikipedia.orgacs.org

A significant avenue for future research lies in understanding how the strongly electron-withdrawing benzenesulfonyl group modulates this intrinsic reactivity. It is hypothesized that this group decreases the nucleophilicity of the nitrogen atom, thereby reducing the rate of aziridinium ion formation compared to simpler nitrogen mustards like mechlorethamine (B1211372). nih.gov Quantifying this electronic effect and exploring its implications for controlled reactivity is a key research goal.

Beyond simple alkylation, future studies could seek to harness the transient aziridinium ion in novel chemical transformations. For example, research could investigate catalytic enantioselective reactions where the aziridinium ion is trapped by various nucleophiles, or explore intramolecular cascades initiated by its formation. Another direction is to investigate the reactivity of other parts of the molecule, such as electrophilic aromatic substitution on the benzene (B151609) ring, and how such modifications, in turn, influence the reactivity of the chloroethyl groups.

Table 2: Known and Proposed Reactivity of this compound
Reaction TypeDescriptionResearch ObjectiveReference
Aziridinium Ion Formation / AlkylationIntramolecular cyclization of a chloroethyl arm, followed by nucleophilic attack on the resulting aziridinium ion. This can occur twice to effect cross-linking.Quantify the influence of the benzenesulfonyl group on reaction kinetics; develop catalytic control over alkylation selectivity. wikipedia.orgacs.org
Controlled Trapping of Aziridinium IntermediateThe highly reactive aziridinium ion could potentially be intercepted by specific reagents or catalysts before reacting non-selectively.Develop new synthetic methods by trapping the intermediate with a diverse range of carbon or heteroatom nucleophiles.N/A (Proposed)
Ring FunctionalizationElectrophilic or nucleophilic aromatic substitution on the benzene ring.Synthesize analogues with modified electronic or steric properties; study the downstream effects on the nitrogen mustard moiety's reactivity.N/A (Proposed)
Reductive/Oxidative TransformationsReduction of the sulfonamide or oxidation of the sulfur atom.Explore novel transformations of the sulfonyl group and their impact on the overall molecular properties.

Rational Design of Chemically Tunable Analogues for Specific Chemical Applications

The rational design of analogues by modifying a parent structure is a cornerstone of modern chemistry. nih.gov For this compound, this approach can be used to create a new generation of compounds with fine-tuned properties for specific chemical applications, moving beyond its role as a simple synthetic intermediate.

Key strategies for analogue design include:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can systematically alter the electronic character of the entire molecule. nih.gov This could be used to precisely tune the reactivity of the nitrogen mustard group, the coordination properties of the sulfonyl oxygens, or the solubility of the compound.

Alkyl Chain Modification: The chloroethyl groups are prime targets for modification. Replacing chlorine with other halogens (bromine, iodine) would alter the leaving group ability and thus the rate of aziridinium ion formation. Alternatively, replacing the entire chloroethyl arm with other reactive groups (e.g., propargyl or azido (B1232118) groups for click chemistry) would create versatile chemical handles for bioconjugation or materials synthesis.

Scaffold Hopping: While maintaining the core benzenesulfonamide (B165840) structure, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to impart new properties, such as fluorescence or enhanced coordinating ability.

These rationally designed analogues could serve as tunable reagents, advanced building blocks for complex synthesis, or functional ligands for catalysis.

Table 3: Proposed Analogues and Their Potential Chemical Applications
Modification SiteProposed ModificationPredicted Effect on Chemical PropertiesPotential Application
Phenyl RingAddition of a nitro group (para-position)Increases electron-withdrawing character, likely decreasing nitrogen nucleophilicity and slowing alkylation reactivity.More stable, controllable alkylating agent.
Phenyl RingAddition of a methoxy (B1213986) group (para-position)Increases electron-donating character, potentially accelerating alkylation reactivity.Highly reactive chemical probe.
Alkyl ChainsReplace -CH₂CH₂Cl with -CH₂C≡CH (propargyl group)Introduces a terminal alkyne for "click" chemistry.Versatile building block for conjugation to other molecules or materials via CuAAC or SPAAC reactions.
Alkyl ChainsReplace -Cl with -OHCreates a diol functionality, capable of hydrogen bonding and esterification.Monomer for polyester (B1180765) synthesis; precursor to more complex structures.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The integration of well-defined molecular units into larger, functional systems is a major goal of materials science. The sulfonamide group is a robust and well-studied participant in supramolecular chemistry, capable of forming predictable hydrogen-bonding patterns, known as synthons. nih.govnih.gov Although the N,N-disubstituted sulfonamide in the target compound lacks an N-H donor, the two sulfonyl oxygen atoms are excellent hydrogen bond acceptors.

A promising future direction is the chemical transformation of the chloroethyl groups into functionalities that can drive self-assembly or polymerization. For example, hydrolysis of the chlorides would yield N,N-bis(2-hydroxyethyl)benzenesulfonamide, a diol that could serve as a monomer for the synthesis of novel polyesters or polyurethanes. Reduction of the chlorides could yield an amino functionality, while other transformations could introduce carboxylic acids, azides, or alkynes.

These new, multifunctional analogues of this compound could act as bespoke building blocks for a variety of advanced materials:

Functional Polymers: Incorporation into polymer backbones could create materials with unique thermal, mechanical, or recognition properties imparted by the benzenesulfonamide group.

Supramolecular Gels: Self-assembly of appropriately functionalized derivatives in solution could lead to the formation of stimuli-responsive soft materials.

Metal-Organic Frameworks (MOFs): Derivatives bearing carboxylic acid or nitrogen-heterocycle linkers could be used as the organic struts in the construction of porous, crystalline MOFs for applications in gas storage, separation, or catalysis.

This research avenue would transform this compound from a standalone molecule into a key component of complex, higher-order functional systems.

Table 4: Potential Functional Derivatives for Materials Science Applications
Derivative NameKey Functional GroupPotential Material ApplicationAssembly Driving Force
N,N-bis(2-hydroxyethyl)benzenesulfonamideDiol (-OH)Polyesters, PolyurethanesCovalent bond formation (ester/urethane linkage)
4-(N,N-bis(2-carboxyethyl)sulfamoyl)benzoic acidTricarboxylic Acid (-COOH)Metal-Organic Frameworks (MOFs)Coordination bonds with metal ions
N,N-bis(2-azidoethyl)benzenesulfonamideDiazide (-N₃)Cross-linked polymers, functionalized surfacesCovalent bond formation via "click" chemistry
N,N-bis(2-aminoethyl)benzenesulfonamideDiamine (-NH₂)Polyamides, Supramolecular PolymersCovalent amide bonds, Hydrogen bonding

Q & A

Basic Question: What are the key structural features and characterization methods for N,N-bis(2-chloroethyl)benzenesulfonamide?

The compound consists of a benzenesulfonamide core substituted with two 2-chloroethyl groups on the nitrogen atom. Key characterization techniques include:

  • FTIR : To identify sulfonamide S=O stretching (~1350–1150 cm⁻¹) and C-Cl bonds (~750–550 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for chloroethyl groups (δ ~3.6–3.7 ppm, triplet for CH₂Cl; δ ~4.2–4.3 ppm, triplet for N-CH₂) .
    • ¹³C NMR : Resonances for sulfonamide sulfur-bound carbon (δ ~55–60 ppm) and chloroethyl carbons (δ ~40–45 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S, Cl) .

Basic Question: How is this compound synthesized, and what are common reaction conditions?

A typical synthesis involves nucleophilic substitution:

  • Procedure : React benzenesulfonamide with excess 1,2-dichloroethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone) at 120°C for 10–12 hours .
  • Yield Optimization : Higher temperatures (>100°C) and excess dichloroethane improve substitution efficiency .
  • Purification : Recrystallization from ethanol/water mixtures yields pure product (melting point ~151–153°C) .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature (VT) NMR : To detect dynamic processes (e.g., rotamers) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing aromatic protons in substituted derivatives) .
  • X-ray Crystallography : Resolve ambiguities by correlating crystal structures with spectral data .

Advanced Question: What is the role of this compound in designing anticancer agents?

The compound’s chloroethyl groups act as alkylating agents, enabling DNA crosslinking. Key findings:

  • Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., 4-methyl, 2,4-dimethoxy) enhance cytotoxicity by improving electrophilicity .
  • In Vitro Studies : Compound 12a (a derivative) showed antiproliferative activity against leukemia cells (IC₅₀ ~5 µM) .
  • Mechanistic Insight : Alkylation of guanine N7 positions disrupts DNA replication .

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) studies:

  • Electrostatic Potential (MEP) : Identifies nucleophilic attack sites (e.g., chloroethyl carbons) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts) in crystal packing .
  • NBO Analysis : Evaluates charge transfer between sulfonamide and chloroethyl groups .

Advanced Question: What are the toxicological implications of this compound in preclinical studies?

  • Acute Toxicity : LD₅₀ values in rodents range from 50–100 mg/kg (oral), with symptoms including myelosuppression .
  • Genotoxicity : Positive Ames test results indicate mutagenic potential due to alkylation .
  • Metabolism : Hepatic cytochrome P450 enzymes convert chloroethyl groups to reactive episulfonium ions .

Advanced Question: How can researchers design SAR studies for sulfonamide derivatives with reduced toxicity?

  • Substitution Patterns : Introduce hydrophilic groups (e.g., hydroxyethyl) to reduce lipophilicity and improve renal excretion .
  • Prodrug Strategies : Mask chloroethyl groups with enzymatically cleavable moieties (e.g., esters) .
  • In Silico Screening : Use molecular docking to predict binding affinity to off-target proteins (e.g., glutathione S-transferase) .

Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC-MS/MS : Detect sub-ppm levels of hydrolyzed byproducts (e.g., benzenesulfonamide) .
  • Headspace GC : Monitor residual solvents (e.g., dichloroethane) below ICH Q3C limits .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%) .

Advanced Question: How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Degrades above 80°C (TGA/DSC data shows exothermic decomposition) .
  • Photostability : UV light induces radical formation (confirmed by ESR spectroscopy); store in amber vials .
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH > 7); use lyophilized forms for long-term storage .

Advanced Question: What are the limitations of current synthetic routes, and how can they be improved?

  • Limitations : Low regioselectivity in poly-substituted derivatives and side reactions (e.g., sulfonamide oxidation) .
  • Improvements :
    • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 3 hours vs. 10 hours) .
    • Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance substitution efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.